molecular formula C9H12N2O5S B5631045 N-(2-hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide CAS No. 18226-06-7

N-(2-hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide

Cat. No.: B5631045
CAS No.: 18226-06-7
M. Wt: 260.27 g/mol
InChI Key: BPHLMIDHXPVULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide (CAS 18226-06-7) is a specialized tertiary benzenesulfonamide derivative of significant interest in synthetic and medicinal chemistry research. This compound, with the molecular formula C9H12N2O5S and a molecular weight of 260.27 g/mol, features a para-nitrobenzenesulfonamide core substituted with an N-methyl and an N-2-hydroxyethyl group . Its primary research application leverages its role as a key intermediate in complex organic synthesis. The presence of the strongly electron-withdrawing nitro group on the benzene ring activates the sulfonamide moiety, making it a valuable precursor for constructing molecular libraries and exploring structure-activity relationships (SAR) . The hydroxyethyl side chain provides a versatile handle for further chemical modification, allowing researchers to conjugate the molecule to other scaffolds or alter its physicochemical properties. Sulfonamide-based compounds are extensively investigated for their diverse biological activities, including potential as enzyme inhibitors, such as for carbonic anhydrase isoforms, and as scaffolds in the development of receptor agonists or antagonists . For instance, targeted libraries of p-aminophenyl sulfonamides have been synthesized and evaluated for their activity at various biological targets . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c1-10(6-7-12)17(15,16)9-4-2-8(3-5-9)11(13)14/h2-5,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHLMIDHXPVULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601212624
Record name N-(2-Hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18226-06-7
Record name N-(2-Hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18226-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with N-methyl-ethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst

    Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base

    Oxidation: Potassium permanganate, acidic or basic conditions

Major Products Formed

    Reduction: N-(2-aminoethyl)-N-methyl-4-nitrobenzenesulfonamide

    Substitution: Various substituted sulfonamides

    Oxidation: N-(2-carboxyethyl)-N-methyl-4-nitrobenzenesulfonamide

Scientific Research Applications

N-(2-hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.

    Medicine: Explored for its antimicrobial properties, particularly against bacterial strains.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their growth inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Sulfonamide Properties

N-(2-aminoethyl)-4-nitrobenzenesulfonamide hydrochloride (C₈H₁₂ClN₃O₄S)
  • Key Differences: Replaces the hydroxyethyl and methyl groups with an aminoethyl (-CH₂CH₂NH₂) group.
  • Impact: The amino group increases basicity and water solubility (as a hydrochloride salt) but reduces stability under acidic conditions due to protonation. This compound’s reactivity in nucleophilic substitution reactions is higher than the target compound .
N-benzyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (C₁₆H₁₉NO₃S)
  • Key Differences : Substitutes the nitro group with a methyl (-CH₃) group and adds a benzyl (-CH₂C₆H₅) substituent.
  • Impact : The benzyl group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. The methyl group decreases electron withdrawal, lowering sulfonamide acidity (pKa ~10–12) compared to the nitro analogue .
4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (C₉H₁₄N₂O₃S)
  • Key Differences: Replaces the nitro group with an amino (-NH₂) group.
  • Impact: The electron-donating amino group reduces sulfonamide acidity (pKa ~12–14) and increases susceptibility to oxidation. This compound may exhibit weaker enzyme inhibition compared to nitro-substituted derivatives .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Water) pKa Stability
Target Compound C₉H₁₃N₃O₅S 283.29 -NO₂, -CH₂CH₂OH, -CH₃ Moderate 8–10 Stable in base
N-(2-aminoethyl)-4-nitrobenzenesulfonamide HCl C₈H₁₂ClN₃O₄S 281.72 -NO₂, -CH₂CH₂NH₂ High (salt form) 6–8 Sensitive to acid
N-benzyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide C₁₆H₁₉NO₃S 305.39 -CH₃, -CH₂C₆H₅ Low 10–12 Stable in organic solvents
4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide C₉H₁₄N₂O₃S 230.29 -NH₂ Moderate 12–14 Oxidizes readily

Biological Activity

N-(2-hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound has the following chemical structure:

  • Molecular Formula : C10_{10}H12_{12}N2_{2}O4_{4}S
  • Molecular Weight : Approximately 250.28 g/mol

The synthesis of this compound typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-aminoethanol in a suitable solvent, yielding the desired sulfonamide derivative in good yields .

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties . The sulfonamide moiety is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects against various pathogens, making these compounds candidates for antibiotic development .

Anticancer Potential

Recent studies suggest that this compound may also possess anticancer activity . The mechanism is thought to involve the inhibition of specific enzymes related to tumor growth and proliferation. For example, compounds with similar structures have shown promise in sensitizing hypoxic tumor cells to radiation therapy, enhancing the efficacy of cancer treatments .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various sulfonamides, this compound demonstrated significant activity against gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
  • Anticancer Activity : A study focused on the compound's role as a radiosensitizer found that it increased the sensitivity of hypoxic tumor cells to radiation. This effect was attributed to its ability to disrupt cellular repair mechanisms following DNA damage induced by radiation .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus8Penicillin16
Escherichia coli32Ciprofloxacin8
Streptococcus pneumoniae16Amoxicillin32

Table 2: Anticancer Efficacy in Hypoxic Conditions

TreatmentCell LineSurvival Rate (%)IC50 (µM)
ControlA549 (Lung Cancer)70-
This compound + RadiationA549405
Radiation AloneA54955-

Q & A

Q. What in vitro assays are suitable for evaluating this compound’s anticancer potential?

  • Cell viability assays (MTT or resazurin) on cancer cell lines (e.g., MCF-7 or HeLa) screen for cytotoxicity. Apoptosis markers (Annexin V/PI staining) and caspase-3/7 activation assays elucidate mechanisms. Comparative studies with cisplatin validate efficacy .

Q. How can the compound’s bioavailability be improved for therapeutic use?

  • Prodrug strategies (e.g., esterification of the hydroxyethyl group) enhance membrane permeability. Nanoformulation with liposomes or PLGA nanoparticles improves solubility and targeted delivery. Pharmacokinetic studies in rodent models assess absorption and half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.